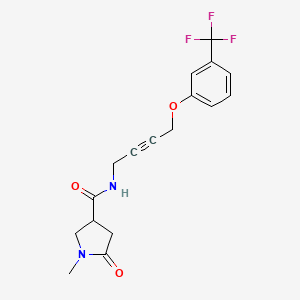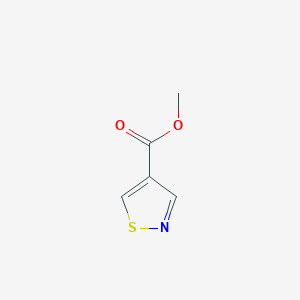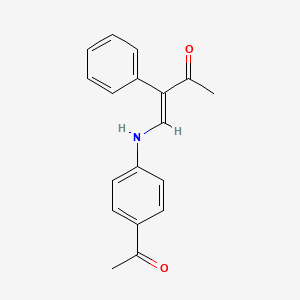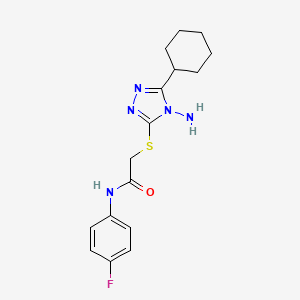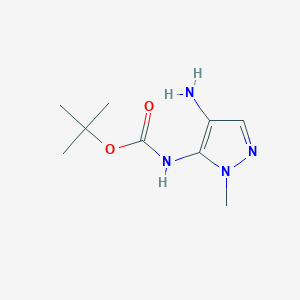
4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Fluoropyrimidine Moiety: The fluoropyrimidine ring can be synthesized using methods such as the Umemoto reaction or the Balz-Schiemann reaction.
Coupling with Piperidine: The fluoropyrimidine is then coupled with a piperidine derivative through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Applications De Recherche Scientifique
4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Agriculture: The compound has shown promise as a fungicide and insecticide due to its unique mode of action.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. In agricultural applications, it may disrupt the metabolic processes of pests or pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester
- 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxamide
Uniqueness
4-(5-Fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide is unique due to its specific fluoropyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-2-4-14(5-3-12)21-17(23)22-8-6-15(7-9-22)24-16-19-10-13(18)11-20-16/h2-5,10-11,15H,6-9H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFOXVSBVVQNCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2356619.png)
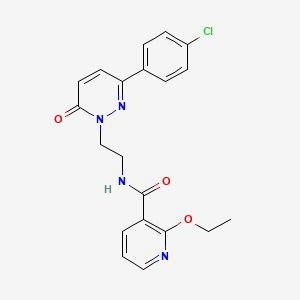
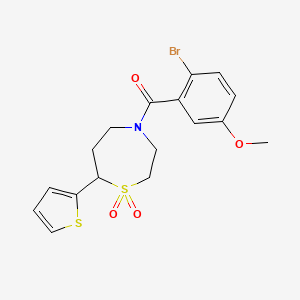
![Ethyl 2-{[3-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B2356624.png)

![6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B2356626.png)
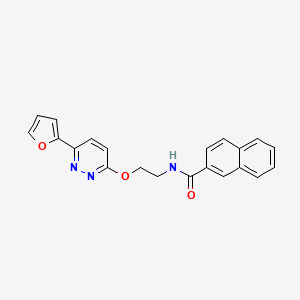
![methyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B2356631.png)
